molecular formula C20H16Cl2F3N3O3 B3030603 Fluxametamide CAS No. 928783-29-3

Fluxametamide

Cat. No.: B3030603
CAS No.: 928783-29-3
M. Wt: 474.3 g/mol
InChI Key: BPFUIWLQXNPZHI-UHFFFAOYSA-N
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Description

Fluxametamide (C₂₀H₁₆Cl₂F₃N₃O₃) is a novel isoxazoline-class insecticide discovered and developed by Nissan Chemical Corporation. It acts as an antagonist of GABA- and glutamate-gated chloride channels (GABACls and GluCls), interfering with neurotransmission in arthropods . Classified under IRAC Group 30, it exhibits broad-spectrum activity against lepidopteran, coleopteran, thysanopteran, and dipteran pests while demonstrating minimal toxicity to non-target organisms, including pollinators . Its unique binding site on insect chloride channels distinguishes it from older GABA antagonists like fipronil, enabling efficacy against resistant pest populations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fluxametamide involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fluxametamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxides, amines, and substituted derivatives of this compound .

Scientific Research Applications

Efficacy Against Target Pests

Fluxametamide has demonstrated significant efficacy against various pest species:

  • Lepidopteran Pests : Highly effective against species such as Spodoptera frugiperda (fall armyworm) and Plutella xylostella (diamondback moth), this compound has been shown to reduce larval survival and reproductive success significantly. Studies indicate that sublethal doses can impact the development and fecundity of these pests .
  • Coleopteran Pests : Research indicates that this compound also controls key coleopteran pests effectively, providing an alternative for managing resistant populations .

Resistance Management

Research has focused on the potential for resistance development in target pest populations. A study on Spodoptera frugiperda indicated a relatively low risk of developing resistance to this compound after multiple generations of exposure. The heritability of resistance was estimated at 0.084, suggesting that proactive resistance management strategies are essential for maintaining efficacy .

Case Study: Resistance Assessment in Spodoptera frugiperda

  • Study Design : A laboratory population of S. frugiperda was subjected to continuous selection with this compound over ten generations.
  • Findings : No significant increase in lethal concentration (LC50) was observed, indicating a lower likelihood of resistance evolution compared to other insecticides .
  • Biochemical Analysis : The study also measured enzyme activities associated with detoxification mechanisms, revealing increased glutathione S-transferase activity without significant changes in other metabolic pathways .

Sublethal Effects

Sublethal concentrations of this compound have been shown to affect not only the immediate mortality rates but also the long-term fitness and reproductive success of pest populations:

  • Developmental Impact : In studies involving Plutella xylostella, exposure to sublethal doses led to increased larval duration, deformed pupae, and reduced adult longevity and fecundity .
  • Transgenerational Effects : These sublethal effects can carry over into subsequent generations, potentially leading to population declines over time if integrated into pest management strategies .

Environmental Impact and Non-target Toxicity

One of the significant advantages of this compound is its low non-target toxicity. Studies have indicated that it does not adversely affect beneficial insects or pollinators at field-relevant application rates. This characteristic makes it particularly appealing for use in sustainable agricultural practices where maintaining ecological balance is crucial .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mode of Action and Target Specificity

Fluxametamide’s dual inhibition of GABA and glutamate chloride channels contrasts with other classes:

  • Broflanilide (meta-diamide, IRAC Group 30): Targets GABA receptors but lacks activity on GluCls .
  • Emamectin benzoate (avermectin, IRAC Group 6): Modulates glutamate-gated chloride channels only .
  • Chlorantraniliprole (diamide, IRAC Group 28): Activates ryanodine receptors, causing calcium depletion .

Table 1: Target-Site Activity (IC₅₀ Values)

Compound M. domestica GABACls (nM) M. domestica GluCls (nM) T. urticae GABACls (nM)
This compound 1.95 225 0.219
Broflanilide 0.62* N/A N/A
Fipronil 30.0† N/A N/A

*Data from enantiomer studies ; †Comparative data from legacy compounds .

Efficacy Against Key Pests

This compound exhibits superior lethality in multiple species:

  • LC₅₀ against P. xylostella: 0.18 mg L⁻¹ (72 h), outperforming abamectin (56.41 mg L⁻¹) and spinosad .
  • Field efficacy: In sweet potato weevil control, this compound matched chlorpyrifos and cyantraniliprole, outperforming flubendiamide and dinotefuran .

Table 2: Resistance Heritability (h²) and Cross-Resistance

Compound h² (Realized Heritability) Cross-Resistance Observed
This compound 0.084 Emamectin benzoate (2.08× RF)
Lambda-cyhalothrin 0.420 Multiple pyrethroids
Chlorantraniliprole 0.180 Diamides

Sources: ; RF = Resistance Factor.

Sublethal Effects and Population Suppression

Sublethal doses (LC₁₀–LC₃₀) of this compound impair pest biology:

  • P. xylostella : Reduces pupation rate (F₀: 28.3% decrease), fecundity (F₁: 36% reduction), and extends larval duration (F₀: +1.5 days) .
  • S. frugiperda : Prolongs larval instars, lowering net reproductive rate (R₀) by 64% .

In contrast, spinosad and chlorantraniliprole primarily reduce adult longevity without significant transgenerational effects .

Environmental and Non-Target Toxicity

  • Fish toxicity : this compound shows high bioconcentration in zebrafish (BCFₛₛ: 2875.28 at 0.157 mg L⁻¹), posing aquatic risks .
  • Mammalian safety : Negligible activity on human/ratan GABA receptors (IC₅₀ > 10,000 nM) .

Table 3: Ecotoxicological Comparison

Compound Honeybee Acute LD₅₀ (ng/bee) Fish Bioconcentration Factor (BCF)
This compound 12.9 2875.28 (D. rerio)
Imidacloprid 3.7 350 (O. mykiss)
Emamectin benzoate 0.002 480 (O. mykiss)

Sources: .

Biological Activity

Fluxametamide is a novel isoxazoline insecticide developed by Nissan Chemical Industries, notable for its wide-spectrum activity against various agricultural pests. This article explores the biological activity of this compound, focusing on its mode of action, efficacy against different pests, and sublethal effects on insect populations.

Mode of Action

This compound functions primarily as a ligand-gated chloride channel (LGCC) antagonist , particularly affecting the γ-aminobutyric acid (GABA)-gated chloride channels in insects. Binding assays demonstrated that this compound inhibits the specific binding of [^3H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB) to housefly head membranes, indicating its potential to disrupt GABA signaling pathways in target pests .

Key Findings:

  • Potency : this compound exhibits high potency in inhibiting GABACls and glutamate-gated chloride channels (GluCls) in the nanomolar range.
  • Selectivity : The compound shows minimal antagonistic activity against mammalian GABACls, highlighting its safety profile for non-target species .

Efficacy Against Pests

This compound has been evaluated for its lethal and sublethal effects on several pest species, including the Fall Armyworm (FAW) and the Rice Boring Pest (Chilo suppressalis) .

Lethal Effects

  • In laboratory conditions, this compound exhibited an LD50 value of 1.308 mg/kg against C. suppressalis, demonstrating higher toxicity than chlorantraniliprole but lower than emamectin benzoate .
  • In FAW populations selected for resistance, this compound maintained efficacy with no significant cross-resistance observed to other insecticides .

Sublethal Effects

Sublethal concentrations of this compound significantly impacted developmental parameters and reproductive traits across generations.

ParameterControlLD10 TreatmentLD30 Treatment
Duration of Larval Stage (days)1010.1810.36
Pupation Rate (%)857565
Fecundity (eggs/female)200150100
  • The duration of larval and pupal stages increased with higher doses, while fecundity decreased significantly at sublethal doses .
  • Increased activities of detoxification enzymes such as glutathione S-transferase were noted in treated populations, suggesting a biochemical response to this compound exposure .

Case Study 1: Fall Armyworm Resistance Management

A study conducted over ten generations of FAW revealed that while selection pressure from this compound did not lead to significant resistance development, it did affect fitness traits such as reproductive output and developmental rates. The relative fitness (RR) was calculated at 0.353 for this compound-selected strains compared to controls .

Case Study 2: Impact on Diamondback Moth

Research on the diamondback moth (Plutella xylostella) highlighted that sublethal doses led to extended pre-oviposition periods and reduced overall longevity in adult moths. The intrinsic rate of increase (rr) was significantly decreased at both LD10 and LD30 concentrations .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of fluxametamide’s insecticidal activity?

this compound acts as a potent antagonist of insect GABA- and glutamate-gated chloride channels (GluCls). In Musca domestica, it inhibits GABA-induced currents (IC50 = 1.95 nM) and glutamate-induced currents (IC50 = 225 nM), demonstrating high selectivity for insect targets over mammalian receptors. Experimental validation involves electrophysiological assays using Xenopus oocytes expressing recombinant insect channels and comparative toxicity assays in non-target species .

Q. How is this compound’s selectivity for insect vs. mammalian ion channels assessed?

Selectivity is determined via in vitro patch-clamp studies using mammalian GABAA receptors (e.g., rat α1β2γ2 receptors) and glycine receptors (e.g., human α1 GlyCls). This compound shows negligible inhibition (<10%) at mammalian receptors at concentrations effective in insects, confirming species-specific targeting. Dose-response curves and IC50 comparisons between species are critical for validation .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s resistance risk in pest populations?

Resistance risk assessment involves:

  • Life table analysis : Compare net reproductive rate (R0) and mean generation time (T) between susceptible (F0) and this compound-selected (F10) populations. A significant decrease in R0 and T suggests reduced fitness in resistant strains .
  • Detoxification enzyme assays : Measure activity levels of cytochrome P450 monooxygenases, glutathione S-transferases, and esterases in resistant vs. susceptible populations to identify metabolic resistance mechanisms .
  • Field monitoring : Track LC50 shifts in target pests across multiple generations under semi-field conditions .

Q. What methodologies are used to investigate enantiomer-specific bioactivity and toxicity of this compound?

  • Chiral separation : Use high-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IC) to isolate S-(+)- and R-(-)-enantiomers .
  • Bioactivity assays : Compare LC50 values of enantiomers against pests (e.g., Plutella xylostella) via leaf-dip or topical application methods. S-(+)-fluxametamide exhibits 52–304× higher activity than the R-(-)-form .
  • Molecular docking : Simulate enantiomer binding to insect GABA receptors using software like AutoDock Vina. Grid scores (e.g., -60.12 kcal/mol for S-(+) vs. -56.59 kcal/mol for R-(-)) correlate with bioactivity differences .

Q. How can sublethal effects of this compound on insect life history traits be quantified?

  • Transgenerational assays : Expose F0 larvae to sublethal doses (e.g., LC10 or LC30) and track F1 parameters like fecundity, larval development time, and pupal weight. For Plutella xylostella, this compound reduces F1 egg production by 30–40% and prolongs larval stages by 2–3 days .
  • Statistical modeling : Use ANOVA to analyze variance in life table parameters and Cox proportional hazards models to assess survival trends .

Q. What approaches are recommended for assessing this compound’s environmental risk in aquatic ecosystems?

  • Bioconcentration studies : Expose Danio rerio to this compound (e.g., 0.0314 mg/L) for 14 days, followed by a 10-day depuration phase. Calculate bioconcentration factors (BCFss) using LC-MS/MS tissue analysis. BCFss values >1,000 indicate high bioaccumulation .
  • Acute toxicity tests : Determine 96-hour LC50 in fish (e.g., 0.15 mg/L for D. rerio) and correlate with environmental concentrations using probabilistic risk models .

Q. How should this compound’s interaction with Bt crops be evaluated for integrated pest management (IPM)?

  • Field trials : Co-apply this compound with Bt maize and monitor pest mortality (e.g., Spodoptera frugiperda) over multiple seasons. Use Abbott’s formula to correct for natural mortality .
  • Resistance synergy analysis : Test cross-resistance patterns between this compound and Bt toxins (e.g., Cry1Ab) via diet-overlay bioassays. Synergistic ratios >2 suggest compatibility in IPM .

Q. Methodological Notes

  • Data reporting : Follow FAO/WHO guidelines for insecticide bioassays, including 95% confidence intervals for LC50 values and explicit documentation of solvent controls .
  • Ethical compliance : Adhere to OECD Test No. 203 (fish acute toxicity) and OECD 211 (daphnia reproduction) for ecotoxicological studies .
  • Statistical tools : Use R packages (e.g., drc for dose-response curves, survival for life table analysis) to ensure reproducibility .

Properties

IUPAC Name

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F3N3O3/c1-11-5-12(3-4-16(11)18(29)26-10-27-30-2)17-9-19(31-28-17,20(23,24)25)13-6-14(21)8-15(22)7-13/h3-8,10H,9H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFUIWLQXNPZHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NC=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901024046
Record name Fluxametamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928783-29-3
Record name Fluxametamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928783-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluxametamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluxametamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901024046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5RS)-5-(3,5dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-1,2-oxazol-3-yl]-N-[(EZ)-(methoxyimino)methyl]-o-toluamide
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Record name FLUXAMETAMIDE
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Retrosynthesis Analysis

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